![molecular formula C22H22N4O B7561030 4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-methylbenzyl)thiophene-2-sulfonamide](/img/structure/B7561030.png)
4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-methylbenzyl)thiophene-2-sulfonamide
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Overview
Description
4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-methylbenzyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of sulfonamides. TAK-659 has been studied extensively for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathway that leads to the activation of immune cells. By inhibiting BTK, TAK-659 reduces the activity of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can reduce inflammation, inhibit the growth of cancer cells, and modulate the immune response. TAK-659 has also been shown to have an effect on the cardiovascular system, reducing blood pressure and improving cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its specificity for BTK. This means that it can be used to study the role of BTK in various diseases and conditions. However, one of the limitations of TAK-659 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of TAK-659. One area of research is the development of new analogs of TAK-659 that may have improved efficacy and reduced toxicity. Another area of research is the study of TAK-659 in combination with other drugs to improve its effectiveness in the treatment of cancer and autoimmune disorders. Additionally, the role of BTK in various diseases and conditions is still not fully understood, and further research is needed to elucidate its function.
In conclusion, TAK-659 is a promising compound that has potential applications in various scientific research fields. Its specificity for BTK makes it a valuable tool for studying the immune response and the role of BTK in various diseases. However, further research is needed to fully understand the biochemical and physiological effects of TAK-659 and its potential applications in the treatment of cancer and autoimmune disorders.
Synthesis Methods
TAK-659 is synthesized by reacting 4-(4-tert-butyl-1,3-thiazol-2-yl) aniline with 2-bromo-5-chlorothiophene-3-sulfonamide in the presence of a palladium catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
TAK-659 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. It has also been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.
properties
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)20-13-21-23-19(12-22(27)26(21)24-20)15-25(2)14-17-6-4-3-5-7-17/h3-13,24H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKQPPHLWEDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CN(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[benzyl(methyl)amino]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one |
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